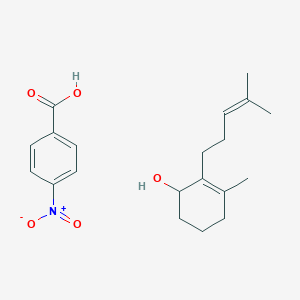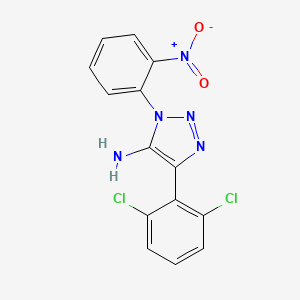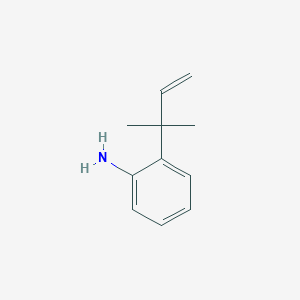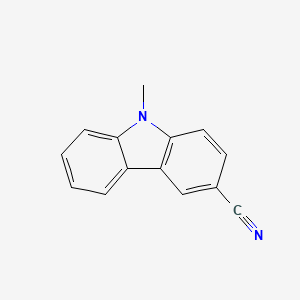
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid is a complex organic compound that combines a cyclohexene derivative with a nitrobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol typically involves the cyclization of 3-methylcyclohex-2-enone derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process . For the 4-nitrobenzoic acid component, nitration of benzoic acid is a common method, involving the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclohexene ring may also participate in various biochemical reactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carbaldehyde: Shares a similar cyclohexene structure but with an oxirane ring.
5-(6-Methylhepta-1,5-dien-2-yl)-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene: Another cyclohexene derivative with different substituents.
Uniqueness
The uniqueness of 3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid lies in its combination of a cyclohexene ring with a nitrobenzoic acid moiety, providing distinct chemical and biological properties that are not found in similar compounds .
Eigenschaften
CAS-Nummer |
90740-18-4 |
|---|---|
Molekularformel |
C20H27NO5 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
3-methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C13H22O.C7H5NO4/c1-10(2)6-4-8-12-11(3)7-5-9-13(12)14;9-7(10)5-1-3-6(4-2-5)8(11)12/h6,13-14H,4-5,7-9H2,1-3H3;1-4H,(H,9,10) |
InChI-Schlüssel |
QXRQNGQNRBNDLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)O)CCC=C(C)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)


![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)

![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)



![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
